Hydroxytanshinone is a naturally occurring compound found in the roots of Salvia miltiorrhiza, a plant commonly known as red sage or Danshen. [, , , ] It belongs to a class of compounds called abietane-type diterpenoids, specifically classified as an o-quinone. [, ] Hydroxytanshinone has garnered significant interest in scientific research due to its diverse biological activities, making it a subject of extensive study in various fields. [, , , ]
Hydroxytanshinone IIA is a bioactive compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicinal herb has been utilized for centuries due to its therapeutic properties, particularly in cardiovascular health and inflammation management. Hydroxytanshinone IIA is recognized for its potential antioxidant, anti-inflammatory, and anticancer activities, making it a subject of interest in pharmacological research.
The primary source of Hydroxytanshinone IIA is the root of Salvia miltiorrhiza. The extraction process typically involves solvent extraction methods using organic solvents such as ethanol or methanol to isolate the active compounds from the plant material.
Hydroxytanshinone IIA belongs to the class of compounds known as tanshinones, which are a group of diterpenoid compounds. These compounds are characterized by their complex polycyclic structures and are primarily responsible for the pharmacological effects attributed to Danshen.
The synthesis of Hydroxytanshinone IIA can be achieved through several methods, including:
The synthetic approach often utilizes reagents such as potassium permanganate for oxidation and various catalysts to facilitate cyclization. The yield and purity of synthetic Hydroxytanshinone IIA depend on the reaction conditions, including temperature, solvent choice, and reaction time.
Hydroxytanshinone IIA has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is , and it features a bicyclic structure with hydroxyl groups that contribute to its biological activity.
Hydroxytanshinone IIA can participate in various chemical reactions due to its functional groups:
The stability of Hydroxytanshinone IIA under different pH conditions has been studied, revealing that it maintains its integrity in neutral to slightly alkaline environments but may degrade in strongly acidic conditions.
The mechanism of action of Hydroxytanshinone IIA involves several pathways:
Studies have shown that Hydroxytanshinone IIA can significantly reduce tumor growth in various cancer models, highlighting its potential as an anticancer agent.
Hydroxytanshinone IIA has several applications in scientific research:
Hydroxytanshinone IIA is formed via cytochrome P450 (CYP)-mediated oxidation of its parent compound tanshinone IIA, primarily in hepatic systems. Human liver microsomes (HLMs) catalyze this hydroxylation through NADPH-dependent reactions, with kinetic parameters revealing a Km of 54.8 ± 14.6 µM and Vmax of 0.9 ± 0.1 nmol/mg protein/min [5]. In vitro studies demonstrate that microsomal fractions convert tanshinone IIA to hydroxytanshinone IIA through regioselective hydroxylation, a reaction strictly dependent on oxygen and NADPH cofactors [8]. This hydroxylation enhances the compound's polarity, facilitating subsequent phase II conjugation and renal excretion. The reaction exhibits first-order kinetics at physiologically relevant tanshinone IIA concentrations (<50 µM), indicating efficient metabolic processing in human hepatic tissues [5].
Specific CYP isoforms govern the stereochemistry and efficiency of hydroxytanshinone IIA formation:
Table 1: Cytochrome P450 Isoforms Involved in Hydroxytanshinone IIA Biosynthesis
CYP Isoform | Reaction Specificity | Catalytic Efficiency (kcat/Km) | Inhibition Sensitivity |
---|---|---|---|
CYP3A4 | C16/C19 hydroxylation | 0.91 min⁻¹µM⁻¹ | Ketoconazole (92% ↓) |
CYP2C9 | Alternative hydroxylation | 0.27 min⁻¹µM⁻¹ | Sulfaphenazole (15–20% ↓) |
CYP71D373 | D-ring cyclization | Not quantified in vitro | None reported |
CYP71D375 | C16 hydroxylation | Not quantified in vitro | None reported |
Hydroxytanshinone IIA exhibits distinct structural and bioactivity profiles compared to related tanshinones:
Table 2: Structural and Functional Comparison of Key Tanshinones
Compound | Core Structural Features | Biosynthetic Origin | Notable Bioactivities |
---|---|---|---|
Hydroxytanshinone IIA | 19-hydroxyl, furan D-ring | CYP3A4/CYP71D-mediated oxidation | Enhanced antioxidant activity |
Tanshinone IIB | 7-keto group, intact methyl at C19 | CYP76AH1 oxidation | Moderate antibacterial effects |
Przewaquinone A | 19-hydroxyl, ortho-quinone at C20 | Sequential hydroxylation/oxidation | Pro-apoptotic in cancer cells |
Cryptotanshinone | Dihydrofuran D-ring, no C19 modification | CYP71D375 hydroxylation without dehydration | Androgen receptor inhibition |
Metabolic pathways of hydroxytanshinone IIA differ significantly across species:
Table 3: Species-Specific Metabolic Profiles of Tanshinone IIA Derivatives
Species/Biological System | Primary Metabolites | Unique Reactions | Key CYP Isoforms Expressed |
---|---|---|---|
Human liver microsomes | Hydroxytanshinone IIA, Przewaquinone A | C19 hydroxylation | CYP3A4, CYP2C9, CYP2C19 |
Rat liver microsomes | Hydroxytanshinone IIA, 3α-hydroxytanshinone IIA | C3 hydroxylation | CYP3A1/2, CYP2C11 |
Zebrafish | Hydroxytanshinone IIA, dehydrogenated derivatives | D-ring hydrolysis | CYP3A65 |
Salvia miltiorrhiza hairy roots | Ferruginol, miltiradiene intermediates | D-ring cyclization | CYP71D373, CYP71D375, CYP76AH1 |
These interspecies differences underscore the necessity of human-relevant models for preclinical hydroxytanshinone IIA studies. While microsomal systems effectively map enzymatic pathways, metabolic engineering in Salvia hairy roots expressing human CYP genes (e.g., CYP3A4) offers a promising solution for de novo production of human-identical metabolites [6] [9].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4